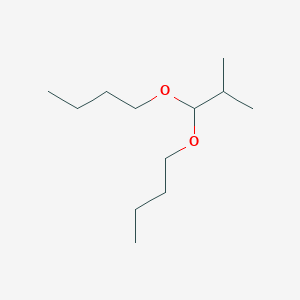
1,1-Dibutoxy-isobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibutoxy-isobutane is an organic compound with the molecular formula C₁₂H₂₆O₂. It is also known by its IUPAC name, 1-(1-butoxy-2-methylpropoxy)butane. This compound is characterized by its two butoxy groups attached to an isobutane backbone. It is used in various chemical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dibutoxy-isobutane can be synthesized through the reaction of isobutyraldehyde with n-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds via an acetal formation mechanism, where the aldehyde group of isobutyraldehyde reacts with the hydroxyl group of n-butyl alcohol to form the acetal.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of isobutyraldehyde and n-butyl alcohol into a reactor containing an acid catalyst. The reaction mixture is then heated to promote the formation of the acetal. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibutoxy-isobutane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted isobutanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Dibutoxy-isobutane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and fuels.
Wirkmechanismus
The mechanism of action of 1,1-dibutoxy-isobutane involves its interaction with various molecular targets and pathways. In biochemical applications, the compound can act as a substrate for enzymes, leading to the formation of specific products. The butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diisobutoxy-butane: Similar structure but with isobutoxy groups instead of butoxy groups.
1,1-Dibutoxybutane: Similar structure but without the isobutane backbone.
Uniqueness
1,1-Dibutoxy-isobutane is unique due to its specific arrangement of butoxy groups on an isobutane backbone. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
13112-62-4 |
|---|---|
Molekularformel |
C12H26O2 |
Molekulargewicht |
202.33 g/mol |
IUPAC-Name |
1,1-dibutoxy-2-methylpropane |
InChI |
InChI=1S/C12H26O2/c1-5-7-9-13-12(11(3)4)14-10-8-6-2/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
CREOWTMHZJTOFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C(C)C)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
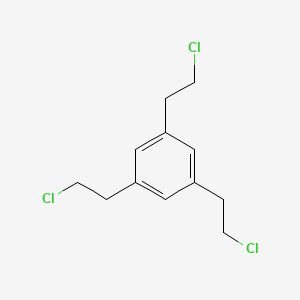

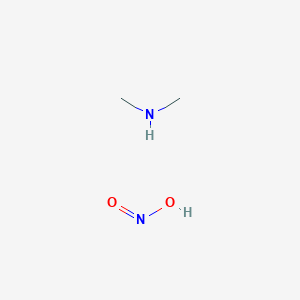

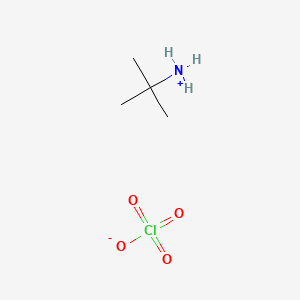
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)

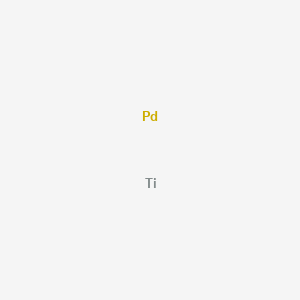


![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)

